molecular formula C9H17NO4 B613162 (2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1231709-25-3

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B613162
CAS No.: 1231709-25-3
M. Wt: 203,24 g/mole
InChI Key: VIQZVYPYYUPDQY-SECBINFHSA-N
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Description

®-alpha-Methylaspartic acid-4-(tert-butyl) ester is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group attached to the alpha carbon of the aspartic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Methylaspartic acid-4-(tert-butyl) ester typically involves the esterification of ®-alpha-Methylaspartic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-alpha-Methylaspartic acid-4-(tert-butyl) ester can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-alpha-Methylaspartic acid-4-(tert-butyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

®-alpha-Methylaspartic acid-4-(tert-butyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-alpha-Methylaspartic acid-4-(tert-butyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-alpha-Methylaspartic acid, which then participates in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-L-aspartic acid 4-tert-butyl ester
  • N-Fmoc-L-aspartic acid 4-tert-butyl ester

Uniqueness

®-alpha-Methylaspartic acid-4-(tert-butyl) ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZVYPYYUPDQY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225273
Record name 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231709-25-3
Record name 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231709-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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